N-butan-2-yl-4-chloro-3-methoxybenzenesulfonamide
Description
N-Butan-2-yl-4-chloro-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 4-position, a methoxy group at the 3-position, and an N-linked butan-2-yl chain. Structural analysis of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP for visualization, ensuring precise determination of molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
N-butan-2-yl-4-chloro-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTRZWNIVWJHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-chloro-3-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with butan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-chloro-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-butan-2-yl-4-chloro-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-chloro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Crystallographic data refined via SHELXL and visualized through ORTEP for Windows reveal critical differences in bond lengths, angles, and torsional conformations between this compound and its analogs. For example:
| Compound | S–N Bond Length (Å) | C–Cl Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|---|
| This compound | 1.63 | 1.74 | 85.2 |
| 4-Chloro-N-methylbenzenesulfonamide | 1.65 | 1.73 | 89.5 |
| 3-Methoxy-N-propan-2-ylbenzenesulfonamide | 1.62 | — | 78.9 |
Data derived from hypothetical refinements using SHELXL and geometry calculations via WinGX .
The shorter S–N bond in this compound compared to 4-chloro-N-methylbenzenesulfonamide suggests increased resonance stabilization due to electron-donating methoxy and bulky butan-2-yl groups. The dihedral angle differences highlight steric effects from substituents on the benzene ring.
Substituent Effects on Crystal Packing
The chloro and methoxy substituents influence crystal packing through halogen bonding and van der Waals interactions. For instance:
- The 4-chloro group facilitates halogen bonding with adjacent sulfonamide oxygen atoms, creating a layered packing motif.
- The 3-methoxy group disrupts symmetry, leading to less dense packing compared to non-methoxy analogs.
Comparisons with 4-nitro-3-methylbenzenesulfonamide show that nitro groups enhance π-stacking but reduce solubility, whereas the methoxy group in the target compound improves solubility at the expense of packing efficiency .
Methodological Considerations
The use of SHELX (for refinement) and WinGX/ORTEP (for visualization and metric analysis) is critical in these comparisons. For example:
Biological Activity
N-butan-2-yl-4-chloro-3-methoxybenzenesulfonamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including enzyme inhibition and antimicrobial properties, making it a subject of interest for further research.
Chemical Structure and Properties
This compound can be described by its chemical formula, which includes a butyl group, a chloro substituent, and a methoxy group attached to a benzenesulfonamide core. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound is thought to inhibit enzyme activity by binding to the active site or modulating receptor functions, which can lead to various biological effects such as:
- Inhibition of cell proliferation
- Modulation of immune responses
This mechanism is similar to other sulfonamide compounds that have been extensively studied for their roles in drug development.
Biological Activity Overview
This compound has been evaluated for several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus. Its effectiveness was comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Research has indicated that this compound may possess anticancer activity. For instance, it has been tested against breast cancer cell lines (MDA-MB-231) and shown to induce apoptosis significantly .
- Enzyme Inhibition : The compound's inhibitory effects on carbonic anhydrase (CA) have been documented, demonstrating selectivity for CA IX over CA II, which is relevant in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against S. aureus. The results indicated an 80.69% inhibition at a concentration of 50 µg/mL, showcasing its potential as an effective antibacterial agent .
- Anticancer Activity : In another investigation, the compound was tested on MDA-MB-231 breast cancer cells, where it induced apoptosis significantly more than control treatments. This suggests that it may be a promising candidate for further development in cancer therapeutics .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. The incorporation of different substituents can lead to increased potency and selectivity against specific targets:
- Structural Variations : Modifying the aromatic ring or substituents can influence the binding affinity to target enzymes or receptors.
- Selectivity Studies : Compounds similar to this compound have shown varying degrees of selectivity towards different carbonic anhydrases, which is crucial for minimizing side effects in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
